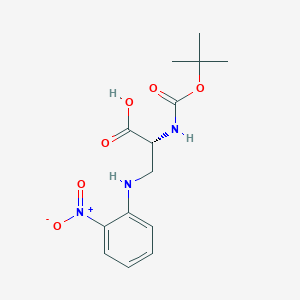

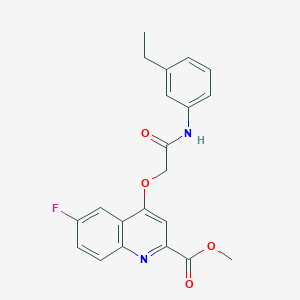

![molecular formula C21H17NO3 B2662178 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one CAS No. 833430-32-3](/img/structure/B2662178.png)

3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one” is a derivative of benzoxazole . Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of 2- (benzo [d]oxazol-2-yl) aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy . The compound 2- (2,4-dichloroquinolin-8-yl)benzo [d]oxazole was synthesized by refluxing equimolar mixture of 2- (benzo [d]oxazol-2-yl) aniline, 1 and malonic acid with excess of phosphorous oxychloride for 6 h on a heating mantle at a temperature of 60–80 °C .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy . The average mass of a similar compound, 3,4-Bis(benzyloxy)benzaldehyde, is 318.366 Da .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2 and E1 reactions of benzylic halides, show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy .Scientific Research Applications

Antioxidant Properties

Compounds related to 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one, specifically oxazole-5(4H)-one derivatives, have shown significant antioxidant activity. A study by (Kuş et al., 2017) synthesized and characterized oxazole-5(4H)-one derivatives, revealing their potential in inhibiting lipid peroxidation and impacting hepatic enzymes in rats.

Medicinal Chemistry Applications

The benzoxazolone heterocycle, including 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one, is used widely in medicinal chemistry due to its ability to mimic phenol or catechol in a metabolically stable template. (Poupaert et al., 2005) highlighted its broad therapeutic applications, ranging from anti-inflammatory compounds to neuroprotective anticonvulsants.

Drug Discovery and Synthesis

1,4-Benzoxazin-3-ones, a class that includes 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one, are essential in drug discovery. (Pawliczek et al., 2018) discussed their use in catalytic asymmetric synthesis, highlighting their unique structure and drug-like activities.

Ecological Role and Bioactivity

The ecological role and bioactivity of benzoxazinones, including 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one, have been a topic of interest. (Macias et al., 2009) explored their range of effects, such as antifungal, antimicrobial, and antifeedant, and their potential as natural herbicide models.

Organic Chemistry and Synthesis Techniques

The molecule and its derivatives have been the subject of various studies in organic chemistry. For instance, (Nakamura et al., 2003) described methods for synthesizing functionalized benzoxazine derivatives, which are fundamental in the oxazine group.

Inhibitory and Binding Properties

Studies like (Seth et al., 2014) have shown that benzoxazole derivatives can be potent ligands for enzymes like cyclooxygenase-2, indicating their potential in anti-inflammatory and analgesic applications.

Future Directions

Benzoxazole derivatives have wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and prompts many researchers to explore the potential applicability of this important pharmacophoric scaffold .

properties

IUPAC Name |

3-[(4-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-21-22(19-8-4-5-9-20(19)25-21)14-16-10-12-18(13-11-16)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNFJOLAYXICAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

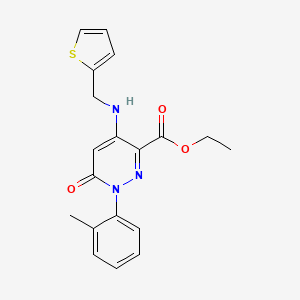

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2662096.png)

![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)

![N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662099.png)

![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)

![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)

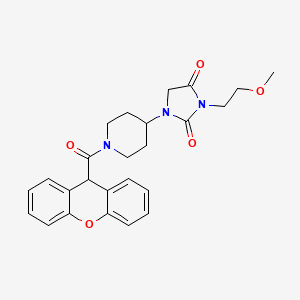

![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662110.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)

![N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2662117.png)